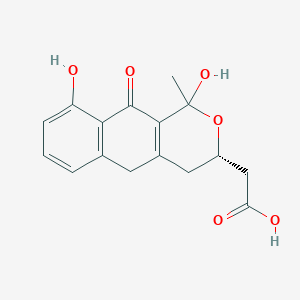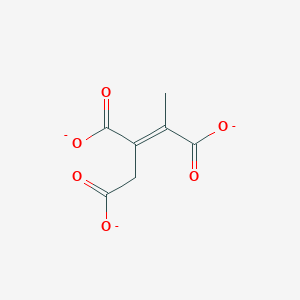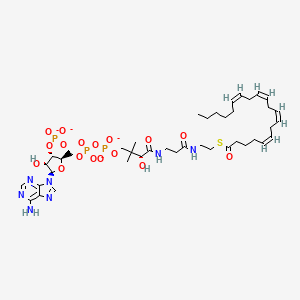
arachidonoyl-CoA(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of arachidonoyl-CoA. It has a role as a human metabolite. It is a polyunsaturated fatty acyl-CoA(4-) and an (11Z)-Delta(11)-fatty acyl-CoA(4-). It is a conjugate base of an arachidonoyl-CoA.
Aplicaciones Científicas De Investigación
Coenzyme A-mediated Transacylation in Platelets
Arachidonoyl-CoA is involved in the synthesis of arachidonoyl phosphatides in human platelets. This process is crucial for the remodeling of phospholipids, representing a mechanism for enriching phospholipids with arachidonic acid (Kramer, Pritzker, & Deykin, 1984).
Role in Apoptosis
A study suggests that inhibitors of CoA-independent transacylase, which regulates arachidonate-phospholipid remodeling, induce apoptosis in cells. This remodeling is significant for the distribution of arachidonate in membrane phospholipids, indicating its role in cell proliferation and programmed cell death (Surette, Winkler, Fonteh, & Chilton, 1996).
Arachidonoyl-CoA Synthetase Distribution
Arachidonoyl-CoA synthetase, which is distinct from nonspecific acyl-CoA synthetase, is widely distributed in various human cells and tissues. It plays a key role in incorporating arachidonic acid into cellular lipids (Laposata, Reich, & Majerus, 1985).
Inhibition Studies in Neutrophils
In human neutrophils, inhibitors of CoA-independent transacylase impede the movement of arachidonate into ether-linked phospholipids. This study highlights the enzyme's role in arachidonic acid metabolism and the formation of platelet-activating factor (Chilton, Fonteh, Sung, Hickey, Torphy, Mayer, Marshall, Heravi, & Winkler, 1995).
Synthesis in the Retina
The synthesis of arachidonoyl CoA in the human, bovine, rat, and frog retina is essential for the formation of specific polyenoyl CoAs. This activity is most active in microsomal membranes, indicating its importance in the retina's biochemistry (Reddy & Bazan, 1984).
Novel ATP- and CoA-independent Synthesis Pathway
The synthesis of arachidonoylethanolamide, a cannabinoid receptor ligand, happens through an ATP- and CoA-independent pathway, suggesting a unique chemical paradigm in the conjugation of arachidonic acid (Kruszka & Gross, 1994).
Control of Free Arachidonic Acid Levels
Phospholipases A2 and lysophospholipid acyltransferases play a key role in controlling cellular levels of free arachidonic acid, influencing the production of eicosanoids. This regulation is crucial for various physiological and pathophysiological states (Perez-Chacon, Astudillo, Balgoma, Balboa, & Balsinde, 2009).
Propiedades
Nombre del producto |
arachidonoyl-CoA(4-) |
|---|---|
Fórmula molecular |
C41H62N7O17P3S-4 |
Peso molecular |
1050 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
Clave InChI |
JDEPVTUUCBFJIW-YQVDHACTSA-J |
SMILES isomérico |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
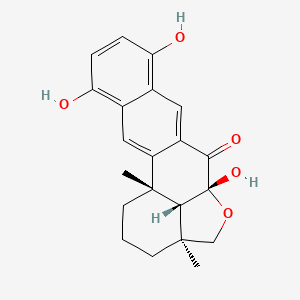
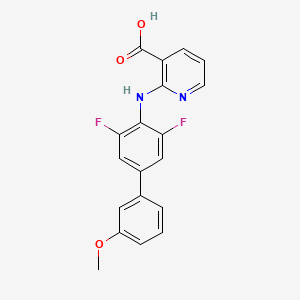
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->6)]hexopyranoside](/img/structure/B1265243.png)
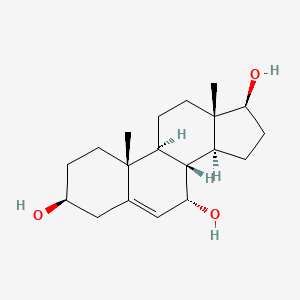
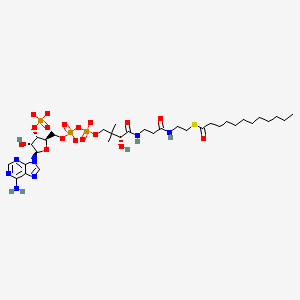
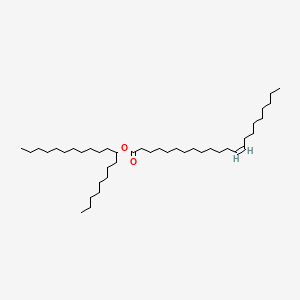
![Cucurbit[7]uril--oxaliplatin complex (1:1)](/img/structure/B1265251.png)
![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
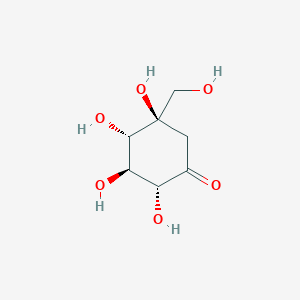
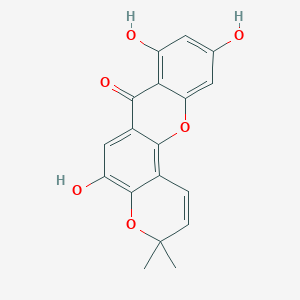
![[(E)-[(3-bromophenyl)(3-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1265260.png)
